

Application Notes and Protocols: Using TAN 420C to Study Tyrosine Kinase Inhibition

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Compound of Interest		
Compound Name:	TAN 420C	
Cat. No.:	B15562787	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signal transduction, regulating processes like cell growth, differentiation, and survival.[1] Their dysregulation is a common factor in the development of various diseases, particularly cancer, making them a primary target for therapeutic drugs.[1][2] Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the action of these enzymes.[3][4] This document provides detailed application notes and protocols for the use of **TAN 420C**, a novel and potent tyrosine kinase inhibitor, in research and drug development. **TAN 420C** has demonstrated high selectivity for the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.

TAN 420C: A Selective EGFR Inhibitor

TAN 420C is a small molecule inhibitor that selectively targets the ATP-binding site of EGFR, preventing the autophosphorylation and activation of downstream signaling pathways. EGFR signaling is a key regulator of cell proliferation, survival, and migration. Overactivity of this pathway is a known driver in several types of cancer.

Data Presentation

The inhibitory activity of **TAN 420C** was assessed against a panel of tyrosine kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values



were determined using in vitro kinase assays.

Table 1: In Vitro Kinase Inhibition Profile of TAN 420C

Kinase Target	IC50 (nM)
EGFR	5.2
HER2	158
VEGFR2	890
SRC	>10,000
ABL	>10,000

The cellular efficacy of **TAN 420C** was evaluated by measuring its effect on the viability of A549 lung carcinoma cells, which are known to express EGFR.

Table 2: Cellular Activity of TAN 420C

Cell Line	Assay Type	EC50 (nM)
A549	Cell Viability	25.7

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the procedure for determining the IC50 of **TAN 420C** against a specific tyrosine kinase.

Materials:

- Active Tyrosine Kinase (e.g., recombinant human EGFR)
- Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)



TAN 420C

- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well white, flat-bottom plates
- · Plate-reading luminometer

Procedure:

- Compound Preparation: Prepare a serial dilution of TAN 420C in DMSO. A common starting concentration is 10 mM.
- Kinase Reaction:
 - In a 96-well plate, add the kinase, substrate, and **TAN 420C** (or DMSO for control).
 - Initiate the reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase.
 - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
 Incubate for 30 minutes at room temperature.
- Data Analysis:
 - Measure luminescence using a plate reader.
 - Calculate the percent inhibition for each concentration of TAN 420C relative to the DMSO control.



• Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This protocol measures the effect of **TAN 420C** on the viability of cancer cell lines.

Materials:

- A549 cells (or other relevant cell line)
- Complete growth medium (e.g., DMEM with 10% FBS)
- TAN 420C
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well clear, flat-bottom plates
- Microplate reader

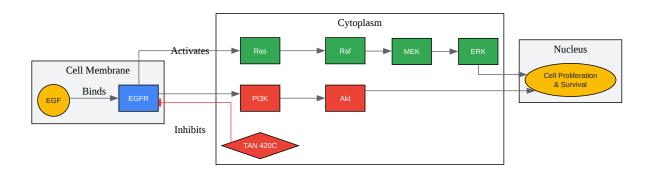
Procedure:

- Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells per well and incubate overnight.
- Compound Treatment: Treat the cells with a serial dilution of TAN 420C and incubate for 72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
- Solubilization: Add DMSO to each well to dissolve the formazan crystals.
- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.



- Calculate the percent viability for each concentration of TAN 420C relative to the DMSOtreated control cells.
- Determine the EC50 value by plotting the data and fitting to a dose-response curve.

Mandatory Visualizations Signaling Pathways

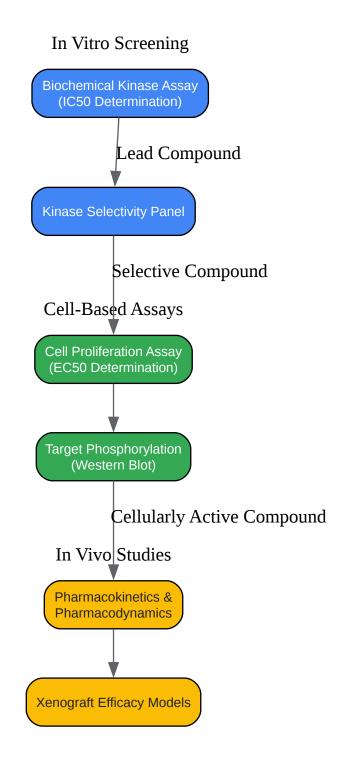


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Caption: EGFR signaling pathway and the inhibitory action of TAN 420C.

Experimental Workflows





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